molecular formula C10H11ClN2O4S B7976564 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

Cat. No.: B7976564
M. Wt: 290.72 g/mol
InChI Key: DRRWQXDCWXWGNN-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitro-chlorobenzene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation to ensure consistent product quality and yield. Additionally, the use of automated systems for precise control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 4-Chloro-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclopropyl group.

Scientific Research Applications

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a sulfonamide, it can be used in the development of new antibiotics and other therapeutic agents.

    Biological Studies: The compound can be used to study enzyme inhibition and protein binding due to its functional groups.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzenesulfonamide: Lacks the cyclopropyl group, making it less sterically hindered.

    N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide: Lacks the chloro group, affecting its reactivity and binding properties.

    4-Chloro-N-(cyclopropyl)-3-nitrobenzenesulfonamide: Similar structure but without the methyl group on the cyclopropyl ring.

Uniqueness

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is unique due to the presence of the 1-methylcyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and binding interactions. This structural feature can enhance its specificity and potency in biological applications.

Properties

IUPAC Name

4-chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-8(11)9(6-7)13(14)15/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWQXDCWXWGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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